4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
It is reported that it can be used to prepare xa factor inhibitors and cdk inhibitors , suggesting that it may interact with these proteins.
Mode of Action
Given its potential use in the preparation of Xa factor and CDK inhibitors , it can be hypothesized that it may inhibit these proteins, thereby affecting the processes they are involved in.
Biochemical Analysis
Biochemical Properties
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with P2X7 receptors, which are ion channels involved in inflammatory responses . The interaction with P2X7 receptors can modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory pathways. Additionally, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their activity. For instance, its interaction with P2X7 receptors results in the inhibition of ion channel activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic homeostasis . The modulation of metabolic pathways by this compound is an important aspect of its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interaction with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through the Pictet-Spengler reaction. This involves the cyclization of histamine hydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:
- Dissolve histamine hydrochloride (3.68 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) in water (30 ml).
- Heat the mixture to reflux for 4 hours.
- Evaporate the solvent and dry the residue under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the methyl group at the 4-position.
5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Methyl group is located at the 5-position instead of the 4-position.
1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Contains a formyl group at the 2-position.
Uniqueness
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-7-6(2-3-8-5)9-4-10-7/h4-5,8H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRGFIGPFVORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330153 | |
Record name | 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56952-17-1 | |
Record name | 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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